(3-Chloro-2-methylphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine
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Overview
Description
(3-Chloro-2-methylphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine is an organic compound that features a complex structure with both chloro and ethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methylphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine typically involves a multi-step process. One common method includes the reaction of 3-chloro-2-methylaniline with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-methylphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and ethoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or substituted amines.
Scientific Research Applications
Chemistry
In chemistry, (3-Chloro-2-methylphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine is used as an intermediate in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate cellular pathways.
Medicine
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-2-methylphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-methylphenyl)[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine
- (3-Chloro-2-methylphenyl)[(4-ethoxy-2,5-dimethylphenyl)carbamoyl]amine
Uniqueness
What sets (3-Chloro-2-methylphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine apart from similar compounds is its specific combination of chloro, ethoxy, and sulfonyl groups, which confer unique reactivity and potential applications. The presence of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C17H20ClNO3S |
---|---|
Molecular Weight |
353.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H20ClNO3S/c1-5-22-16-9-12(3)17(10-11(16)2)23(20,21)19-15-8-6-7-14(18)13(15)4/h6-10,19H,5H2,1-4H3 |
InChI Key |
PUDVAHSGKSUTRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)C |
Origin of Product |
United States |
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